6-Methyl-2-oxaspiro[3.3]heptane-6-carbonitrile
CAS No.:
Cat. No.: VC18032635
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11NO |
|---|---|
| Molecular Weight | 137.18 g/mol |
| IUPAC Name | 6-methyl-2-oxaspiro[3.3]heptane-6-carbonitrile |
| Standard InChI | InChI=1S/C8H11NO/c1-7(4-9)2-8(3-7)5-10-6-8/h2-3,5-6H2,1H3 |
| Standard InChI Key | HUMJNDJMJDNENZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC2(C1)COC2)C#N |
Introduction
6-Methyl-2-oxaspiro[3.3]heptane-6-carbonitrile is a complex organic compound classified as a spirocyclic compound due to its unique spiro linkage, which connects two rings at a single atom. This compound features a spiro[3.3]heptane framework with a nitrile group, making it notable for its potential applications in various scientific fields, including medicinal chemistry and materials science.
Key Characteristics:
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Molecular Formula: C8H11NO
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Molecular Weight: Approximately 137.2 g/mol.
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Spirocyclic Structure: The compound's spiro linkage contributes to its unique properties and reactivity.
Synthesis of 6-Methyl-2-oxaspiro[3.3]heptane-6-carbonitrile
The synthesis of 6-Methyl-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves multi-step chemical processes. These processes often include cyclization reactions and functional group modifications. Strong bases are commonly used to facilitate cyclization steps, while careful control of reaction times is crucial to prevent side reactions.
Synthesis Steps:
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Cyclization: Formation of the spirocyclic structure using appropriate precursors under basic conditions.
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Functional Group Modifications: Introduction of the nitrile group through specific chemical transformations.
Common Reactions:
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Oxidation: Using oxidizing agents like potassium permanganate.
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Reduction: Using reagents such as lithium aluminum hydride.
Biological and Therapeutic Potential
While specific biological activity data for 6-Methyl-2-oxaspiro[3.3]heptane-6-carbonitrile is limited, compounds with similar structural characteristics often demonstrate significant biological activities. The spirocyclic structure can enhance binding affinity to biological targets, potentially leading to therapeutic effects.
Potential Applications:
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Medicinal Chemistry: As a scaffold for drug design due to its unique structure.
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Materials Science: Utilization of its chemical properties in material synthesis.
Data Table: Comparative Analysis of Spirocyclic Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 6-Methyl-2-oxaspiro[3.3]heptane-6-carbonitrile | C8H11NO | 137.2 g/mol | Methyl group, nitrile group |
| 6-(4-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile | CHN\O | Not specified | Methoxyphenyl group, nitrile group |
| 6-(propan-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile | Not specified | Approximately 165.23 g/mol | Propyl group, nitrile group |
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